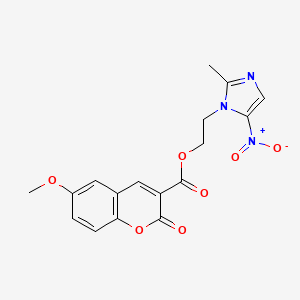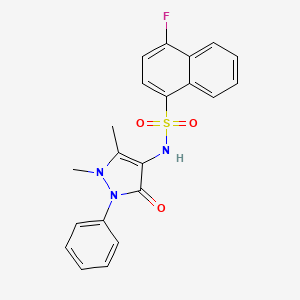![molecular formula C22H19BrFN3O2 B4325400 2-(4-BROMOPHENYL)-1-(4-FLUOROPHENYL)-5-(METHOXYMETHYL)-7-METHYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-4-ONE](/img/structure/B4325400.png)
2-(4-BROMOPHENYL)-1-(4-FLUOROPHENYL)-5-(METHOXYMETHYL)-7-METHYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-4-ONE
Vue d'ensemble
Description
2-(4-BROMOPHENYL)-1-(4-FLUOROPHENYL)-5-(METHOXYMETHYL)-7-METHYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-4-ONE is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidinones
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-BROMOPHENYL)-1-(4-FLUOROPHENYL)-5-(METHOXYMETHYL)-7-METHYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-4-ONE typically involves multi-step organic reactions. The starting materials often include substituted anilines and pyrimidines, which undergo various reactions such as nucleophilic substitution, cyclization, and methylation. The reaction conditions may include the use of solvents like dimethylformamide (DMF) or dichloromethane (DCM), catalysts such as palladium or copper, and reagents like methyl iodide or bromine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography or crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-BROMOPHENYL)-1-(4-FLUOROPHENYL)-5-(METHOXYMETHYL)-7-METHYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-4-ONE can undergo various chemical reactions, including:
Oxidation: Conversion of the methoxymethyl group to a carboxyl group.
Reduction: Reduction of the bromophenyl or fluorophenyl groups to their corresponding hydrocarbons.
Substitution: Halogen exchange reactions, where the bromine or fluorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions may vary, but typically involve controlled temperatures, inert atmospheres, and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may produce hydrocarbons, and substitution may result in various substituted derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules like proteins and nucleic acids. It could serve as a probe to investigate cellular pathways and mechanisms.
Medicine
In medicinal chemistry, this compound may be evaluated for its potential therapeutic properties. Its structural features suggest it could interact with specific biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 2-(4-BROMOPHENYL)-1-(4-FLUOROPHENYL)-5-(METHOXYMETHYL)-7-METHYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-4-ONE likely involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. The exact molecular targets and pathways would need to be identified through experimental studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other pyrido[2,3-d]pyrimidinones with different substituents on the phenyl rings. Examples include:
- 2-(4-chlorophenyl)-1-(4-methylphenyl)-5-(methoxymethyl)-7-methyl-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one
- 2-(4-iodophenyl)-1-(4-ethylphenyl)-5-(methoxymethyl)-7-methyl-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one
Uniqueness
The uniqueness of 2-(4-BROMOPHENYL)-1-(4-FLUOROPHENYL)-5-(METHOXYMETHYL)-7-METHYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-4-ONE lies in its specific combination of substituents, which can influence its chemical reactivity and biological activity. The presence of both bromine and fluorine atoms, along with the methoxymethyl and methyl groups, provides a distinct set of properties that can be exploited in various applications.
Propriétés
IUPAC Name |
2-(4-bromophenyl)-1-(4-fluorophenyl)-5-(methoxymethyl)-7-methyl-2,3-dihydropyrido[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19BrFN3O2/c1-13-11-15(12-29-2)19-21(25-13)27(18-9-7-17(24)8-10-18)20(26-22(19)28)14-3-5-16(23)6-4-14/h3-11,20H,12H2,1-2H3,(H,26,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXANLIWEFCVIFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=O)NC(N(C2=N1)C3=CC=C(C=C3)F)C4=CC=C(C=C4)Br)COC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19BrFN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-(2-nitrophenyl)-7-phenyl-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one](/img/structure/B4325335.png)
![ETHYL 6-{[(4,5-DIPHENYL-1H-IMIDAZOL-2-YL)SULFANYL]METHYL}-1-METHYL-2-OXO-4-PHENYL-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE](/img/structure/B4325337.png)
![2-({5-[(1,3-benzodioxol-5-yloxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2-phenoxyethyl)acetamide](/img/structure/B4325345.png)
![METHYL 4-{[2-({5-[(1,3-BENZODIOXOL-5-YLOXY)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETYL]AMINO}BENZOATE](/img/structure/B4325346.png)
![8,9-dimethoxy-6-[3-(trifluoromethyl)phenyl]-2,3,4,4a,6,10b-hexahydro-1H-benzo[c]chromene](/img/structure/B4325353.png)
![5-[2-(1-adamantyloxy)ethyl]-4-ethyl-13-(methoxymethyl)-11-methyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one](/img/structure/B4325370.png)
![N-[2-acetyl-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-yl]benzamide](/img/structure/B4325382.png)
![1-(4-fluorophenyl)-5-(methoxymethyl)-7-methyl-2-(4-nitrophenyl)-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B4325386.png)
![1-benzyl-2-(3,4-dichlorophenyl)-5-(methoxymethyl)-7-methyl-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B4325393.png)
![N-[3-(1H-imidazol-1-yl)propyl]-N-(pyridin-4-ylmethyl)cycloheptanecarboxamide](/img/structure/B4325399.png)
![methyl 2-[({3-[(2-methoxybenzoyl)amino]-4,6-dimethylthieno[2,3-b]pyridin-2-yl}carbonyl)amino]benzoate](/img/structure/B4325411.png)
![methyl 2-[({3-[(2-chlorobenzoyl)amino]-4,6-dimethylthieno[2,3-b]pyridin-2-yl}carbonyl)amino]benzoate](/img/structure/B4325416.png)
